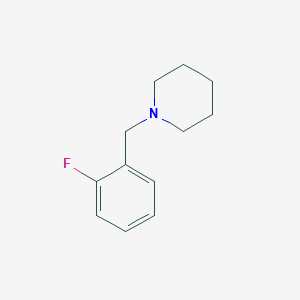

1-(2-Fluorobenzyl)piperidine

説明

Structure

3D Structure

特性

IUPAC Name |

1-[(2-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZUDBRHFKCOQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 2 Fluorobenzyl Piperidine and Analogues

Direct N-Alkylation of Piperidine (B6355638) with 2-Fluorobenzyl Halides

Direct N-alkylation is a common and straightforward method for synthesizing 1-(2-fluorobenzyl)piperidine. This approach involves the reaction of piperidine with a 2-fluorobenzyl halide, such as 2-fluorobenzyl chloride or 2-fluorobenzyl bromide.

Nucleophilic Substitution Reactions

The core of direct N-alkylation is a nucleophilic substitution reaction. Piperidine, acting as a nucleophile, attacks the electrophilic benzylic carbon of the 2-fluorobenzyl halide, displacing the halide leaving group. This bimolecular nucleophilic substitution (SN2) reaction forms the desired carbon-nitrogen bond.

The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), and often in the presence of a base to neutralize the hydrohalic acid byproduct. researchgate.net Common bases include potassium carbonate (K2CO3) or a non-nucleophilic organic base like N,N-diisopropylethylamine. researchgate.netchemicalforums.com The use of a base is crucial as it prevents the protonation of the piperidine reactant, which would render it non-nucleophilic and halt the reaction. researchgate.net

The reactivity of the benzyl (B1604629) halide can influence reaction conditions. While benzyl chloride is a common substrate, benzyl bromide is more reactive and may be used to achieve higher yields or faster reaction times. However, the carbon-fluorine bond is significantly stronger than other carbon-halogen bonds, making fluoride (B91410) a poor leaving group in SN2 reactions, thus it is not used as the leaving group on the alkylating agent. acs.org

Table 1: General Conditions for Nucleophilic Substitution

| Alkylating Agent | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|

| 2-Fluorobenzyl chloride | K2CO3 | Ethanol (B145695) (EtOH) | 80°C (Microwave) | Effective for a range of substituted benzyl chlorides. chemicalforums.comechemi.com |

| Alkyl bromide/iodide | K2CO3 or NaH | DMF | Room Temp. or 0°C | General method for N-alkylation of piperidine. researchgate.net |

| Alkyl bromide/iodide | None / Et3N | Acetonitrile | Room Temp. | Slow addition of halide is recommended to favor mono-alkylation. researchgate.net |

This table is interactive and can be sorted by column.

A competing reaction can be the substitution by hydroxide (B78521) ions, particularly when using aqueous solvents or hygroscopic bases, which can lead to the formation of the corresponding benzyl alcohol. chemicalforums.comechemi.com This side reaction is generally slow due to the low concentration of hydroxide but can be accelerated by factors that increase the hydrophilicity of the benzyl halide substrate. echemi.com

Catalytic Approaches for N-Alkylation

While direct nucleophilic substitution is effective, catalytic methods can enhance efficiency and yield. Metal catalysts, particularly those based on palladium, rhodium, or copper, are widely used in C-N bond-forming reactions. nih.govnih.gov For instance, palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a powerful tool for forming aryl-amine bonds, and similar principles can be applied to N-alkylation.

In the context of preparing substituted piperidines, rhodium and ruthenium catalysts have been employed for the reduction of pyridine (B92270) precursors, which can then be N-alkylated. nih.gov More directly, copper or cerium-based catalytic systems can be used for the N-alkylation of amines, sometimes requiring activation of the unsaturated reagent to achieve higher yields. nih.gov These catalytic systems can facilitate the reaction under milder conditions and potentially reduce the formation of byproducts.

Multi-step Organic Synthesis Techniques

In contrast to direct alkylation, multi-step syntheses build the piperidine ring as an integral part of the synthetic sequence. These methods offer greater control over the final structure, especially for creating complex or highly substituted analogues.

Formation of the Piperidine Ring through Cyclization Reactions

Cyclization reactions are a cornerstone of heterocyclic synthesis, including that of the piperidine scaffold. These methods involve forming one or more of the ring's C-N or C-C bonds in a dedicated cyclization step.

Intramolecular cyclization involves a linear precursor molecule that contains all the necessary atoms for the ring. A reactive group at one end of the chain reacts with another group at the other end to close the ring. For example, a 1,5-dihalide can react with a primary amine (like 2-fluorobenzylamine) to form the piperidine ring.

A common strategy is the reductive amination of a 1,5-dicarbonyl compound (like glutaraldehyde) with 2-fluorobenzylamine. The initial reaction forms Schiff bases (imines) which are then reduced in situ (e.g., with sodium borohydride (B1222165), NaBH₄) to form the saturated piperidine ring. google.com Another advanced method involves the intramolecular cyclization of aminonitriles, which can be achieved in the presence of reducing agents like diisobutylaluminium hydride (DIBAL-H). nih.gov

Table 2: Examples of Intramolecular Cyclization Approaches

| Precursor Type | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| 1,5-Dicarbonyl + Amine | NaBH₄, Acetic Acid | Reductive Amination | One-pot process to convert a dialdehyde (B1249045) to the N-benzylpiperidine. google.com |

| Aminonitriles | DIBAL-H | Reductive Cyclization | Enantioselective synthesis of chiral piperidines has been achieved with this method. nih.gov |

| N-tethered Alkenes | Organocatalysts (Quinoline) | aza-Michael Addition | Provides enantiomerically enriched substituted piperidines. nih.gov |

This table is interactive and can be sorted by column.

Two-component annulation, or cycloaddition, involves the reaction of two separate molecules that come together to form the heterocyclic ring. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. An electron-rich diene can react with an imine (dienophile) bearing the N-(2-fluorobenzyl) group to construct the six-membered ring in a single, often stereocontrolled, step.

Another approach is the [5+1] annulation, where a five-atom chain containing two nitrogen nucleophiles reacts with a single carbon electrophile. nih.gov For instance, a diol can undergo a "hydrogen borrowing" cascade catalyzed by iridium(III), where it is oxidized, undergoes sequential amination reactions (one intermolecular, one intramolecular), and is then reduced to form the piperidine ring. nih.gov These methods are powerful for creating highly substituted piperidines with defined stereochemistry.

Introduction of the 2-Fluorobenzyl Moiety to Piperidine Precursors

The primary method for synthesizing this compound involves the formation of a C-N bond between the piperidine nitrogen and the benzyl carbon. One of the most direct and widely used strategies is the nucleophilic substitution of a 2-fluorobenzyl halide with piperidine. In this reaction, the nitrogen atom of the piperidine acts as a nucleophile, displacing a halide (commonly chloride or bromide) from 2-fluorobenzyl halide. A base is typically added to neutralize the hydrogen halide formed during the reaction.

Another prevalent method is the reductive amination of piperidine with 2-fluorobenzaldehyde (B47322). nih.govmdpi.com This two-step, one-pot process first involves the condensation of piperidine with 2-fluorobenzaldehyde to form an intermediate iminium ion. This electrophilic intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, to yield the final N-substituted piperidine product. beilstein-journals.org This method is valued for its operational simplicity and the ready availability of the starting aldehyde. mdpi.com

A study detailed the synthesis of piperidine/piperazine-carrying benzaldehydes, which were then reacted with isoniazid (B1672263) (INH) under reflux in ethanol to produce hydrazones. mdpi.com This highlights a common synthetic route where the piperidine is first attached to a benzaldehyde, which can then undergo further reactions. mdpi.com For instance, the reaction of piperidine with 4-fluorobenzaldehyde (B137897) in the presence of anhydrous potassium carbonate (K2CO3) in dimethylformamide (DMF) yields 4-(piperidin-1-yl)benzaldehyde, a precursor for more complex molecules. nih.gov While this example uses a 4-fluoro isomer, the chemical principle is directly applicable to the synthesis of analogues involving the 2-fluoro isomer.

| Method | Precursors | Key Reagents/Conditions | Product |

| Nucleophilic Substitution | Piperidine, 2-Fluorobenzyl chloride | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | This compound |

| Reductive Amination | Piperidine, 2-Fluorobenzaldehyde | Reducing agent (e.g., NaBH4), Acid catalyst | This compound |

| Precursor Synthesis | Piperidine, 4-Fluorobenzaldehyde | K2CO3, DMF, 90 °C | 4-(Piperidin-1-yl)benzaldehyde |

Derivatization of the Piperidine Ring and Fluorobenzyl Substituent

Once the core this compound structure is assembled, further molecular complexity can be achieved by modifying either the piperidine ring or the fluorobenzyl substituent. Such derivatizations are crucial for exploring structure-activity relationships in drug discovery.

Modification of Existing Functional Groups

Derivatization often involves the chemical transformation of functional groups already present on the scaffold. For example, a piperidine ring bearing a ketone can be reduced to a hydroxyl group, or an ester can be hydrolyzed to a carboxylic acid and then converted into an amide. These modifications allow for the introduction of new hydrogen bond donors and acceptors, which can significantly alter the molecule's biological properties.

One documented strategy involves synthesizing a series of hydrazones by reacting various piperidine-substituted benzaldehydes with isonicotinohydrazide (INH). mdpi.com This reaction transforms the aldehyde functional group on a precursor into a more complex hydrazone moiety, demonstrating a common approach to modifying an existing functional group to create a library of related compounds. mdpi.com

| Starting Material | Reagents | Modification Type | Resulting Functional Group |

| Piperidine-substituted benzaldehyde | Isonicotinohydrazide, Ethanol | Condensation | Hydrazone |

| Piperidine-4-one derivative | Sodium borohydride | Reduction | Hydroxyl |

| Piperidine-4-carboxylate ester | Lithium hydroxide, then Amine/Coupling agent | Hydrolysis, then Amidation | Amide |

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into the piperidine ring is a critical aspect of synthesizing advanced analogues. Asymmetric synthesis techniques are employed to control the three-dimensional arrangement of atoms, which is often essential for biological activity. Chiral N-heterocycles like piperidines are prevalent structural motifs in pharmaceuticals. nih.gov

One advanced method for creating chiral piperidines is the asymmetric copper-catalyzed cyclizative aminoboration. nih.gov This process can generate 2,3-cis-disubstituted piperidines with high enantioselectivity. The resulting organoboron intermediate is highly versatile and can be further functionalized, allowing for the synthesis of complex chiral analogues. For example, a scale-up synthesis using this method produced a key chiral piperidine intermediate for the NK1 antagonist L-733,060 in 62% yield and 96% enantiomeric excess (ee). nih.gov

Other strategies include using chiral auxiliaries or catalysts to direct the stereochemical outcome of reactions that form or functionalize the piperidine ring. Rhodium-catalyzed C-H insertion reactions, for instance, have been used for the site-selective and stereoselective functionalization of piperidines to create positional analogues of methylphenidate. d-nb.infonih.gov The choice of catalyst and the nitrogen-protecting group on the piperidine can direct the functionalization to different positions (C2, C3, or C4) on the ring. d-nb.infonih.gov

| Methodology | Key Features | Example Outcome |

| Asymmetric Cu-catalyzed Aminoboration | Creates 2,3-cis-disubstituted piperidines | Synthesis of chiral intermediates for therapeutic agents like L-733,060. nih.gov |

| Rhodium-catalyzed C-H Insertion | Site-selective functionalization at C2, C3, or C4 | Generation of chiral analogues of methylphenidate. d-nb.infonih.gov |

Advanced Synthetic Methodologies

Modern organic synthesis provides sophisticated tools for the construction of N-substituted piperidines, offering improvements in efficiency, selectivity, and substrate scope over classical methods.

Reductive Amination Protocols for N-Substitution

Reductive amination is a cornerstone of amine synthesis and a highly effective method for N-substitution on the piperidine ring. mdpi.com The protocol involves the reaction of a piperidine precursor with an aldehyde or ketone, followed by reduction. The process is often performed in a single pot, where the intermediate imine or enamine is reduced as it is formed. mdpi.com

This approach was utilized in the synthesis of piperidine-derived thiosemicarbazones, where piperidine was first reacted with 4-fluorobenzaldehyde in dimethylformamide (DMF) with potassium carbonate to form 4-piperidinyl-benzaldehyde. nih.gov This intermediate was then reacted with thiosemicarbazides to yield the final products. nih.gov The condensation of amines with aldehydes or ketones to form an imine, followed by reduction, is one of the most common methods for C-N bond formation. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reducing Agent | Solvent | Key Intermediate |

| Piperidine | 4-Fluorobenzaldehyde | K2CO3 | DMF | Iminium ion |

| Piperidine | Aldehyde/Ketone | NaBH(OAc)3, NaBH4, or H2/Catalyst | Various | Iminium ion |

Hydrosilylation Approaches in Piperidine Synthesis

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, offers an advanced route to constructing the piperidine ring itself. nih.govsigmaaldrich.com This method can be applied to the reduction of pyridine precursors. The hydrosilylation of pyridines, catalyzed by transition metals, can lead to various substituted piperidines. nih.gov Similarly, intramolecular hydrosilylation of unsaturated amines provides a pathway for cyclization to form the piperidine ring. sigmaaldrich.com

For example, the hydrosilylation of alkynes is a direct and atom-economical method for preparing vinylsilanes, which can be precursors in more complex syntheses. sigmaaldrich.com While not a direct synthesis of this compound, these methods are used to build functionalized piperidine cores which can then be alkylated with a 2-fluorobenzyl group in a subsequent step. The iron-catalyzed reductive amination of ϖ-amino fatty acids, where phenylsilane (B129415) is a key reagent, showcases the role of silanes in promoting the formation and reduction of imines during cyclization to form piperidines. nih.gov

Metal-Catalyzed Cyclization in Piperidine Ring Formation

Metal-catalyzed intramolecular cyclization reactions provide an efficient means to construct the piperidine ring from acyclic precursors, such as N-alkenylamines. Various transition metals, including rhodium, nickel, and palladium, have been shown to effectively catalyze these transformations.

Rhodium complexes, for instance, have been successfully employed in the intramolecular hydroamination of N-alkenylamines. These reactions proceed under mild conditions and demonstrate tolerance to a range of functional groups. For example, the cyclization of N-benzyl-substituted aminoalkenes has been shown to produce the corresponding N-benzylpiperidines in high yields. nih.gov While specific examples detailing the use of a 2-fluorobenzyl substituent are not extensively documented in readily available literature, the general applicability of this method suggests its potential for the synthesis of this compound. The choice of phosphine (B1218219) ligands is crucial in these rhodium-catalyzed systems to achieve high efficiency and selectivity. nih.govmit.edu

Nickel-catalyzed intramolecular allylic alkenylations represent another strategy. These reactions can construct chiral aza- and carbocycles through the arylative cyclization of substrates containing an allylic phosphate (B84403) tethered to an alkyne. d-nb.info This method, which relies on the reversible E/Z isomerization of an alkenylnickel species, has been successful in generating a variety of multi-substituted chiral products. d-nb.info

Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides offers a pathway to conformationally restricted aza[3.1.0]bicycles. nih.gov While not directly forming a simple piperidine, this methodology highlights the versatility of palladium catalysis in constructing complex nitrogen-containing heterocyclic systems.

The following table summarizes representative examples of metal-catalyzed cyclizations for the formation of N-substituted piperidine analogues.

| Catalyst/Ligand | Substrate Type | Product | Yield (%) | Reference |

| [Rh(COD)₂]BF₄ / Ligand | N-Benzyl aminoalkene | N-Benzylpiperidine | 83-92 | nih.gov |

| Nickel / Ligand | Z-Allylic phosphate tethered to an alkyne | Chiral azacycle | High | d-nb.info |

| Pd(PPh₃)₂Cl₂ | Vinyl cyclopropanecarboxamide | Aza[3.1.0]bicycle | Moderate | nih.gov |

Intramolecular Radical Cyclization Approaches

Intramolecular radical cyclization offers a powerful alternative for the synthesis of piperidine rings, often proceeding under mild, tin-free conditions, for instance, using visible light photoredox catalysis. rsc.org These reactions typically involve the generation of a radical species which then cyclizes onto a tethered unsaturated moiety.

One common approach involves the use of tributyltin hydride (Bu₃SnH) to initiate the cyclization of an unsaturated precursor. However, due to the toxicity of tin reagents, tin-free methods have gained prominence. rsc.orgresearchgate.net Titanocene-mediated radical cyclization is another effective method. For example, titanocene(III) chloride can mediate the reductive opening of an oxirane ring followed by an intramolecular 5-exo-trig radical cyclization to form complex heterocyclic systems. nih.gov While direct application to simple N-benzylpiperidine synthesis is less common, the principles can be adapted.

The success of these radical cyclizations often depends on the nature of the radical precursor and the reaction conditions. For the synthesis of analogues of this compound, a suitable precursor would be an N-(alkenyl)-N-(2-fluorobenzyl)amine derivative containing a radical precursor moiety. The generated radical would then cyclize to form the desired piperidine ring.

Below is a table illustrating examples of intramolecular radical cyclization strategies for the formation of cyclic amines.

| Radical Initiator/Mediator | Substrate Type | Product Type | Yield (%) | Reference |

| Visible Light Photoredox Catalyst | Activated C-Br bond with unactivated π-system | Cyclized product | - | rsc.org |

| Cp₂Ti(III)Cl | Epoxy-acrylate | Tetrahydrofuran-based spirooxindole | - | nih.gov |

| Sulfonyl hydrazides / NIS, H₂O₂ | Amino acid-tethered 1,6-enynones | Functionalized succinimide | Moderate to good | rsc.org |

Biological Target Engagement and Mechanistic Studies in Vitro

Ligand-Receptor Interaction Profiling

The interaction of a ligand with its biological targets is the foundational step in understanding its pharmacological potential. For N-benzylpiperidine derivatives, the nature and position of substituents on the benzyl (B1604629) ring are known to significantly influence binding affinity and selectivity across various receptors and transporters.

The N-benzylpiperidine scaffold is a recognized pharmacophore for interacting with monoamine transporters, which are crucial for regulating the synaptic concentrations of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862).

Research into N-benzylpiperidine analogues has shown that substitutions on the benzyl ring can modulate affinity for the dopamine transporter (DAT). Specifically, the presence of electron-withdrawing groups on the phenyl ring has been noted as a factor that can influence DAT activity. In studies of related series of piperidine (B6355638) derivatives, certain substitutions have led to high-affinity DAT inhibitors. For example, in a series of cis-3,6-disubstituted piperidine derivatives, an enantiomer, S,S-(-)-19a, exhibited a high potency for DAT with an IC50 of 11.3 nM. nih.gov However, specific binding data for 1-(2-Fluorobenzyl)piperidine at the dopamine transporter is not prominently available in published literature, precluding a detailed analysis of its DAT affinity and selectivity.

The serotonin transporter (SERT) is another key target for N-benzylpiperidine-type molecules. The position of substituents on the benzyl ring is a critical determinant of SERT affinity. While comprehensive studies have been conducted on various derivatives, specific binding constants (K_i) or inhibition concentrations (IC_50) for this compound at SERT are not readily found in current scientific publications. Structure-activity relationship (SAR) studies on related compounds often show that subtle changes, such as moving a substituent from one position to another on the phenyl ring, can dramatically alter SERT affinity and selectivity over other monoamine transporters. nih.gov

Similar to DAT and SERT, the norepinephrine transporter (NET) is a target for this class of compounds. The selectivity profile of N-benzylpiperidine derivatives can be shifted towards NET depending on the specific substitution pattern. For some structurally related piperidine analogues, high selectivity for NET has been achieved. utmb.eduresearchgate.net However, without specific experimental data for this compound, its precise affinity and selectivity for NET remain uncharacterized in the public domain.

The N-benzylpiperidine moiety is a known structural element in ligands that bind to sigma (σ) receptors. SAR studies on series of N-(1-benzylpiperidin-4-yl)arylacetamide analogues have shown that substitutions on the benzyl group's aromatic ring can result in a similar or slightly decreased affinity for σ1 receptors. nih.gov Halogen substitutions on both the benzyl group and another aromatic part of the molecule have been shown to increase affinity for σ2 receptors in some cases. nih.gov Although these studies provide context, specific K_i values for this compound at σ1 and σ2 receptors are not documented in the available literature.

| Compound | Target Receptor | Binding Affinity (K_i/IC_50) |

| This compound | σ1 Receptor | Data not available |

| This compound | σ2 Receptor | Data not available |

This table reflects the absence of specific published data for the indicated compound.

The N-benzylpiperidine structure is a core component of several known cholinesterase inhibitors, such as the drug donepezil. Numerous studies have explored derivatives of N-benzylpiperidine for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. drugbank.comnih.govnih.gov These studies often involve more complex molecules where the N-benzylpiperidine unit is linked to other chemical moieties. While these findings underscore the relevance of the scaffold for cholinesterase inhibition, specific IC_50 values detailing the inhibitory potency of the simpler this compound against AChE and BChE are not available in the reviewed scientific literature.

| Compound | Target Enzyme | Inhibition (IC_50) |

| This compound | Acetylcholinesterase (AChE) | Data not available |

| This compound | Butyrylcholinesterase (BChE) | Data not available |

This table reflects the absence of specific published data for the indicated compound.

Neurotransmitter Receptor Binding Studies

Other Receptor Systems (e.g., 5-HT2A, D1, D2, D4)

A comprehensive review of scientific literature did not yield specific binding affinity data for this compound at serotonin 5-HT2A or dopamine D1, D2, or D4 receptors.

However, research on structurally related piperidine derivatives highlights the importance of this chemical class in modulating these receptor systems. For instance, studies on complex piperidine-containing molecules have demonstrated high affinity for these targets. One such compound, NRA0161, which features a 1-substituted piperidine, showed high affinity for human cloned dopamine D4 (Ki = 1.00 nM) and 5-HT2A (Ki = 2.52 nM) receptors, with lower affinity for the D2 receptor (Ki = 95.80 nM). nih.gov Similarly, ritanserin, a more complex molecule containing a 1,4-disubstituted piperidine ring, is a potent antagonist of the 5-HT2A receptor (Ki = 0.45 nM) with lower affinity for the D2 receptor. wikipedia.org These findings underscore the potential of the N-substituted piperidine scaffold to interact with key neurotransmitter receptors, though direct evidence for this compound is currently lacking.

Enzyme Inhibition Assays

Cholinesterase Enzyme Inhibition

Specific data on the inhibition of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by this compound could not be located in the reviewed literature.

Nonetheless, the N-benzyl piperidine moiety is a well-established component in the design of cholinesterase inhibitors for potential use in conditions like Alzheimer's disease. nih.gov A study on a series of N-benzyl piperidine derivatives designed as dual inhibitors of histone deacetylase (HDAC) and AChE identified compounds with significant AChE inhibitory activity. For example, compounds d5 and d10 from this series showed AChE IC50 values of 6.89 µM and 3.22 µM, respectively. nih.gov Another study focusing on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones also reported compounds with submicromolar inhibitory activity against both AChE and BChE. tandfonline.com These studies demonstrate that the N-benzylpiperidine core structure is a viable foundation for developing potent cholinesterase inhibitors.

Hydrolase Enzyme Inhibition (e.g., sEH, MAGL)

There is no specific published data on the inhibitory activity of this compound against soluble epoxide hydrolase (sEH) or monoacylglycerol lipase (B570770) (MAGL).

The benzylpiperidine scaffold has, however, been explored for the development of reversible MAGL inhibitors. mdpi.com MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological and inflammatory conditions. mdpi.com Research into a class of benzylpiperidine-based MAGL inhibitors led to the identification of potent and selective compounds, demonstrating the potential of this chemical family to interact with hydrolase enzymes. mdpi.com

Tyrosinase Inhibition Studies

No studies were found that specifically evaluated the tyrosinase inhibitory activity of this compound.

Research in this area has focused on structurally related isomers, particularly those with the fluorobenzyl group at the 4-position of the piperidine ring. For example, the chemical exploration of the 4-(4-fluorobenzyl)piperidine fragment has led to the development of new tyrosinase inhibitors. nih.gov In one study, a derivative incorporating this moiety, 1-(5,6-dimethoxy-1H-indol-3-yl)-2-(4-(4-fluorobenzyl)piperidin-1-yl)propan-1-one, was identified as a mixed-type mushroom tyrosinase inhibitor with an IC50 value of 7.56 μM. mdpi.comnih.gov These findings suggest that the fluorobenzylpiperidine structure can be a key element for tyrosinase inhibition, although the specific activity of the 1-(2-Fluorobenzyl) isomer remains uninvestigated.

Cellular Pathway Modulation

Direct research on the modulation of specific cellular signaling pathways by this compound has not been reported.

However, related compounds and scaffolds are known to influence key cellular pathways. For example, piperine (B192125), a natural product containing a piperidine ring, has been shown to inhibit TGF-β signaling pathways and modulate the expression of metalloproteinases (MMPs). It has also been found to obstruct signaling cascades involving NF-kB, p38, JNK, and ERK 1/2. While these activities are not directly attributable to this compound, they illustrate the capacity of piperidine-containing molecules to engage with and modulate complex cellular processes. Furthermore, a complex piperidine derivative was investigated as a potential multi-kinase inhibitor targeting VEGFR-2, ERK-2, and Abl-1, suggesting that such scaffolds can be designed to interact with kinase signaling pathways. bindingdb.org

Investigation of Intracellular Signaling Cascades

The engagement of this compound with cellular receptors is anticipated to trigger a variety of intracellular signaling cascades, thereby mediating its pharmacological effects. Research into compounds with similar structural features, such as other piperidine derivatives, suggests potential modulation of pathways critical to cellular function and pathology.

One area of investigation for molecules containing the piperidine moiety is their effect on inflammatory signaling. For instance, piperine, an alkaloid containing a piperidine ring, has been shown to modulate pathways such as the nuclear factor-kappa B (NF-κB) and transforming growth factor-beta (TGF-β) signaling cascades. nih.govnih.gov These pathways are crucial in regulating immune responses, inflammation, and cell proliferation. While direct evidence for this compound is lacking, its structural similarity suggests a potential, yet unconfirmed, role in modulating these or similar pathways.

Furthermore, some piperidine derivatives have been investigated for their cytotoxic effects on cancer cells. nih.govresearchgate.net The mechanisms underlying such activity often involve the induction of apoptosis through the modulation of key signaling proteins. For example, studies on piperine have demonstrated the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP), which are hallmark events in the apoptotic cascade. nih.gov It is plausible that this compound could influence similar apoptotic signaling pathways in susceptible cell types.

Another potential target for this compound class is the sigma-1 receptor, a unique protein primarily located at the endoplasmic reticulum. nih.govnih.gov Activation of the sigma-1 receptor can modulate intracellular calcium signaling, in part through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP3) receptors. nih.gov This modulation of calcium homeostasis can, in turn, affect a wide array of downstream signaling events.

Table 1: Hypothetical Modulation of Key Signaling Proteins by this compound in a Cancer Cell Line

| Signaling Protein | Assay Type | Hypothetical Result (EC₅₀/IC₅₀) |

| NF-κB (p65) Phosphorylation | Western Blot | IC₅₀: 5 µM |

| Caspase-3 Activation | Fluorometric Assay | EC₅₀: 10 µM |

| PARP Cleavage | Western Blot | EC₅₀: 12 µM |

| Akt Phosphorylation | ELISA | IC₅₀: 8 µM |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Influence on Neurotransmitter Release and Reuptake Mechanisms

The piperidine scaffold is a well-established pharmacophore in the design of central nervous system (CNS) active agents, particularly those that modulate neurotransmitter systems. wikipedia.org Many piperidine derivatives function as inhibitors of monoamine transporters, which are responsible for the reuptake of neurotransmitters such as serotonin (5-HT), dopamine (DA), and norepinephrine (NE) from the synaptic cleft.

Selective serotonin reuptake inhibitors (SSRIs) are a prominent class of antidepressants, and many contain a piperidine ring. wikipedia.org These compounds bind to the serotonin transporter (SERT), blocking the reuptake of serotonin and thereby increasing its concentration in the synapse. While it has not been explicitly demonstrated for this compound, its structure is consistent with potential interactions with monoamine transporters. The 2-fluorobenzyl moiety could play a role in the binding affinity and selectivity for SERT, DAT, or NET.

Research on various N-substituted piperidine analogues has shown a wide range of affinities for these transporters, which is highly dependent on the nature of the substituent. For example, the addition of different aromatic groups to the piperidine nitrogen can significantly alter the potency and selectivity of transporter inhibition.

Table 2: Hypothetical Neurotransmitter Transporter Binding Affinity and Reuptake Inhibition by this compound

| Transporter | Binding Affinity (Kᵢ, nM) | Reuptake Inhibition (IC₅₀, nM) |

| Serotonin (SERT) | 150 | 250 |

| Dopamine (DAT) | 800 | 1200 |

| Norepinephrine (NET) | 500 | 750 |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Modulation of Ion Channel Activity

Ion channels are critical for regulating cellular excitability and signaling. The sigma-1 receptor, a potential target for piperidine-containing compounds, is known to modulate the activity of various ion channels. nih.gov As a ligand-regulated molecular chaperone, the sigma-1 receptor can influence the function of voltage-gated ion channels, including K+, Na+, and Ca2+ channels, as well as ligand-gated ion channels like the NMDA receptor. nih.gov

Agonism at the sigma-1 receptor has been shown to inhibit voltage-gated ion channels while potentiating the activity of certain ligand-gated channels. nih.gov Therefore, if this compound acts as a sigma-1 receptor ligand, it could indirectly modulate ion channel activity and thereby influence neuronal excitability and calcium-dependent processes. The nature of this modulation (i.e., agonism vs. antagonism) would determine the ultimate effect on ion channel function.

For instance, ketanserin, a molecule that also contains a fluorobenzoyl-piperidine moiety, is a known antagonist of the 5-HT2A receptor, which is a G-protein coupled receptor that can influence ion channel activity through its signaling cascades. wikipedia.org While structurally different, this highlights the potential for the fluorobenzyl-piperidine scaffold to interact with receptors that modulate ion channels.

Table 3: Hypothetical Modulation of Ion Channel Currents by this compound in a Neuronal Cell Line

| Ion Channel | Patch-Clamp Configuration | Hypothetical Effect |

| Voltage-gated K+ (Kv) | Whole-cell | 20% inhibition at 10 µM |

| Voltage-gated Na+ (Nav) | Whole-cell | 15% inhibition at 10 µM |

| NMDA Receptor | Whole-cell | 30% potentiation at 10 µM (in presence of agonist) |

Note: The data in this table is illustrative and not based on published experimental results for this compound.

Structure Activity Relationship Sar and Pharmacophore Modeling

Elucidation of Key Structural Elements for Biological Activity

Role of the Piperidine (B6355638) Ring Conformation

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in numerous biologically active compounds and approved drugs. ontosight.ainih.govijnrd.org Its conformational flexibility, primarily existing in a chair conformation, is a key determinant of biological activity. The orientation of substituents on the piperidine ring (axial vs. equatorial) can significantly influence binding affinity to biological targets. mdpi.com For 1-(2-Fluorobenzyl)piperidine, the conformation of the piperidine ring dictates the spatial presentation of the 2-fluorobenzyl group, which is critical for its interaction with receptor binding sites. The ability of the piperidine ring to adopt a specific, low-energy conformation that complements the target's topology is a fundamental aspect of its SAR. mdpi.com Studies on related piperidine-containing molecules have demonstrated that constraining the ring's conformation can lead to more potent and selective compounds. researchgate.net

Significance of the 2-Fluorobenzyl Moiety

The 2-fluorobenzyl group is a critical component of this compound, influencing several properties essential for biological activity. The introduction of a fluorine atom to the benzyl (B1604629) ring can have profound effects on the molecule's physicochemical and pharmacological characteristics. researchgate.net

The fluorine atom, being the most electronegative element, can alter the electronic distribution of the aromatic ring, influencing pKa, lipophilicity, and metabolic stability. researchgate.netnih.gov The strategic placement of fluorine can block metabolically vulnerable sites, thereby increasing the compound's bioavailability and duration of action. tandfonline.com Furthermore, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity. researchgate.net The "ortho" position of the fluorine atom in the 2-fluorobenzyl moiety is particularly significant as it can induce a specific conformational bias on the benzyl group, which in turn affects how the molecule presents itself to its biological target. wikipedia.org

Impact of Substituents on the Piperidine Ring and Aromatic System

The introduction of substituents on either the piperidine ring or the aromatic system of this compound provides a powerful tool for modulating its biological activity. These modifications can fine-tune the molecule's steric, electronic, and hydrophobic properties.

The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) to the aromatic ring can systematically alter the electronic environment of the this compound scaffold.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) decrease the electron density of the aromatic ring. This can impact the pKa of the piperidine nitrogen and influence the molecule's ability to form hydrogen bonds or engage in pi-stacking interactions. In some systems, the introduction of EWGs has been shown to enhance biological activity. researchgate.net

The table below summarizes the general effects of EWGs and EDGs on the properties of aromatic systems, which can be extrapolated to the this compound scaffold.

| Group Type | Examples | Effect on Aromatic Ring | Potential Impact on Biological Activity |

| Electron-Withdrawing Groups (EWGs) | -NO₂, -CN, -CF₃, -SO₂R | Decrease electron density | Alter pKa, modify hydrogen bonding potential, influence metabolic stability |

| Electron-Donating Groups (EDGs) | -OCH₃, -NH₂, -CH₃, -OH | Increase electron density | Enhance interactions with electron-deficient sites, alter metabolic pathways |

Pharmacophore Development and Optimization

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov For this compound and its analogs, a pharmacophore model would typically consist of features such as a hydrophobic aromatic center, a hydrogen bond acceptor (the piperidine nitrogen), and a halogen bond donor (the fluorine atom).

The development of a pharmacophore model begins with the analysis of a set of active compounds to identify common structural motifs. nih.gov This initial model can then be refined and optimized using SAR data from a broader range of analogs. By understanding the key pharmacophoric features, medicinal chemists can design new molecules with a higher probability of being active. Virtual screening of large compound libraries against a validated pharmacophore model is a powerful strategy for identifying novel and potent hits. nih.gov The optimization of lead compounds identified through this process involves iterative cycles of chemical synthesis and biological testing, guided by the insights gained from the pharmacophore model and SAR studies. dndi.org

Identification of Essential Features for Target Binding

The essential structural features of this compound for target binding can be inferred from studies on analogous 1-benzylpiperidine (B1218667) derivatives. The core structure consists of a piperidine ring and a benzyl group, both of which play crucial roles in molecular recognition.

The piperidine ring often serves as a central scaffold and its nitrogen atom is a key basic feature. nih.gov This nitrogen is typically protonated at physiological pH, allowing it to form ionic interactions or hydrogen bonds with acidic residues in a receptor's binding pocket. The conformation of the piperidine ring, which typically adopts a chair conformation, is also vital for the correct spatial orientation of its substituents. mdpi.com

The benzyl group attached to the piperidine nitrogen generally interacts with hydrophobic pockets within the target protein. The aromatic nature of the benzyl ring allows for potential π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The 2-fluoro substitution on the benzyl ring is a particularly important feature. The fluorine atom, being highly electronegative, can alter the electronic properties of the aromatic ring, influencing its interaction with the target. It can also participate in hydrogen bonding with suitable donor groups in the binding site. nih.gov Furthermore, the introduction of a fluorine atom can enhance metabolic stability and membrane permeability. researchgate.net The position of the fluorine atom is critical; for instance, studies on related compounds have shown that substitution at the ortho-position (as in this compound) can lead to different affinity and selectivity profiles compared to meta or para substitutions.

In silico predictions suggest that piperidine derivatives can interact with a variety of biological targets, including enzymes, receptors, and ion channels, indicating their potential for a wide range of pharmacological activities. clinmedkaz.org

Design Principles for Enhanced Affinity and Selectivity

Building upon the essential features, several design principles can be employed to enhance the affinity and selectivity of this compound analogs. These principles are derived from SAR studies of related piperidine and benzylpiperidine derivatives.

Modification of the Piperidine Ring: Substitutions on the piperidine ring can significantly impact binding affinity and selectivity. For example, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamides, the introduction of a phenylacetamide group at the 4-position of the piperidine ring was crucial for high affinity at sigma receptors. The nature and position of substituents on this additional group further modulate the activity.

Modification of the Benzyl Group: Alterations to the benzyl moiety, particularly the substitution pattern on the aromatic ring, are a key strategy for optimizing activity.

Halogen Substitution: The position and type of halogen on the benzyl ring can fine-tune binding affinity. For instance, in a study of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, a 2-fluoro substitution on a related phenylacetamide ring resulted in high selectivity for σ1 receptors. nih.gov

Other Substituents: The introduction of other groups, such as methoxy (B1213986) or nitro groups, at different positions on the benzyl ring can lead to varied effects on affinity and selectivity, often by altering the electronic and steric properties of the molecule.

Interactive Data Table: SAR of N-(1-benzylpiperidin-4-yl)phenylacetamide Analogs at Sigma Receptors

| Compound | Substitution on Phenylacetamide Ring | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ2/σ1) |

| 1 | Unsubstituted | 3.90 | 240 | 61.5 |

| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |

| 12 | 3-Fluoro | - | - | - |

| 13 | 4-Fluoro | - | - | - |

Data sourced from a study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, which are structurally related to this compound. The data illustrates the impact of fluorine substitution on receptor affinity and selectivity. nih.gov

Pharmacophore Modeling: Pharmacophore modeling is a computational approach used to identify the three-dimensional arrangement of essential chemical features required for biological activity. nih.gov For this compound and its analogs, a typical pharmacophore model would include:

A positive ionizable feature corresponding to the piperidine nitrogen.

One or more hydrophobic/aromatic regions representing the benzyl ring and potentially other lipophilic parts of the molecule.

A hydrogen bond acceptor feature which could be the fluorine atom.

A pharmacophore model for sigma receptor ligands, for example, often includes two distal hydrophobic regions and a central basic nitrogen. academicjournals.org By designing molecules that fit this pharmacophoric pattern, it is possible to enhance the desired biological activity.

Stereochemical Influences on Biological Activity

This compound itself is not chiral. However, the introduction of a substituent on the piperidine ring or the benzyl group's methylene (B1212753) bridge would create a chiral center, leading to the existence of enantiomers. For instance, if a methyl group were added to the 2-position of the piperidine ring, the resulting compound would be chiral.

In such cases, the (R)- and (S)-enantiomers would likely interact differently with chiral biological targets like receptors and enzymes. One enantiomer may exhibit significantly higher affinity or a different pharmacological profile than the other. This is because the precise three-dimensional arrangement of atoms is crucial for optimal interaction with the binding site.

For example, in the case of the selective serotonin (B10506) reuptake inhibitor (SSRI) paroxetine, which contains a chiral piperidine ring, the (3S,4R)-isomer is the active enantiomer marketed as the drug. wikipedia.org Similarly, for the drug sertraline, the (+)-cis-(1S,4S)-isomer is the one that exhibits potent and selective 5-HT uptake inhibition. wikipedia.org

The differential activity of stereoisomers can be attributed to one enantiomer fitting more favorably into the binding pocket, allowing for more optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may experience steric hindrance or be unable to achieve the necessary binding conformation.

Therefore, should chiral derivatives of this compound be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully characterize their biological activity.

Preclinical Pharmacological Investigations in Vivo, Non Human Models

Assessment of Target Engagement in Animal Models

No studies describing the in vivo assessment of target engagement for 1-(2-Fluorobenzyl)piperidine in animal models were identified. Research in this area would typically involve techniques to measure the binding of the compound to its intended biological target(s) within a living organism.

Behavioral Pharmacology Studies (Excluding Clinical Outcomes)

Specific behavioral pharmacology studies on this compound in non-human models are not available in the reviewed literature.

Locomotor Activity Modulation

Data regarding the effects of this compound on locomotor activity in animal models could not be found. Such studies would typically assess whether the compound increases, decreases, or has no effect on the spontaneous movement of animals.

Drug Discrimination Paradigms

No published research was found that utilized drug discrimination paradigms to evaluate the subjective effects of this compound in animals. These studies would train animals to distinguish between the effects of this compound and a vehicle or other drugs.

Conditioned Place Preference Studies

There is no available information from conditioned place preference studies to indicate whether this compound has rewarding or aversive properties in animal models.

Neuropharmacological Effects in Animal Models

Specific neuropharmacological investigations of this compound in animal models have not been reported in the available literature.

Modulation of Dopaminergic Systems

No in vivo studies detailing the modulation of dopaminergic systems by this compound in animal models were identified. Research in this area would focus on the compound's effects on dopamine (B1211576) levels, receptor activity, and transporter function in the brain.

Modulation of Serotonergic Systems

No in vivo studies in non-human models detailing the effects of this compound on the serotonergic system were identified. Research into the affinity of this specific compound for serotonin (B10506) (5-HT) receptor subtypes (e.g., 5-HT1A, 5-HT2A) or its impact on serotonin synthesis, release, or reuptake in preclinical models has not been reported in the available literature.

Effects on Other Neurotransmitter Systems

Similarly, there is a lack of published in vivo research on the effects of this compound on other major neurotransmitter systems, including but not limited to the dopaminergic, noradrenergic, cholinergic, and GABAergic systems. Consequently, data regarding its receptor binding profile, and its influence on neurotransmitter levels and turnover in relevant brain regions of non-human models are not available.

Data Tables

Due to the absence of specific preclinical data for this compound, no data tables can be generated.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site.

Molecular docking studies on derivatives and analogs of 1-(2-fluorobenzyl)piperidine have provided valuable insights into their interactions with various biological targets. For instance, in a study on 1-(2-fluorobenzyl)piperazine (B2381060) triazoles, which share a similar structural motif, docking simulations were performed against the human epidermal growth factor receptor 2 (HER2). The results indicated that key residues such as Leu443, Gly442, and Leu27 were crucial for the interaction with the active compounds. researchgate.net

In another study focusing on piperidine (B6355638) derivatives targeting the dopamine (B1211576) receptor D2 (DRD2), molecular docking was used to predict the binding modes. researchgate.net These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For example, the docking of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (a compound with a benzylpiperidine core) into acetylcholinesterase (AChE) revealed that the ammonium (B1175870) group interacts with Trp84 and Phe330, while the benzyl (B1604629) group also interacts with the same residues. nih.gov Such detailed interaction mapping is crucial for the rational design of more potent and selective inhibitors.

The following table summarizes key interactions predicted from docking studies of related piperidine derivatives with their respective targets.

| Compound Class | Target Protein | Key Interacting Residues | Reference |

| 1-(2-Fluorobenzyl)piperazine triazoles | HER2 | Leu443, Gly442, Leu27 | researchgate.net |

| N-functionalized piperidine-triazoles | Dopamine Receptor D2 | Not specified | researchgate.net |

| 1-Benzyl-4- ... -piperidine (Donepezil analog) | Acetylcholinesterase | Trp84, Phe330, Asp72, Tyr70, Trp279 | nih.gov |

| Phenylpiperazine derivatives of 1,2-benzothiazine | Topoisomerase II-DNA complex | Aspartic acid residues | nih.gov |

The stability of the ligand-receptor complex is a critical factor in determining the efficacy of a drug candidate. Molecular docking provides a preliminary assessment of this stability through scoring functions that estimate the binding energy. For example, docking studies on 1-(2-fluorobenzyl)piperazine triazoles against enoyl reductase from E. coli yielded very good scores, ranging from -6.1090 to -9.6184 kcal/mol, indicating favorable binding. researchgate.net

Furthermore, the stability of the complex can be inferred from the nature and number of interactions observed. The prediction of the binding site of a flexible molecule like 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase involved docking thousands of different conformers of the ligand into numerous conformers of the enzyme to ensure a thorough exploration of the conformational space and identify the most stable binding poses. nih.gov This comprehensive approach enhances the reliability of the stability assessment.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the study of its behavior over time. This method is crucial for understanding the conformational changes and the role of the solvent in the binding process.

MD simulations have been employed to investigate the conformational behavior of piperidine derivatives. researchgate.net For instance, a computational study of piperidine/piperazine-based compounds with affinity for the sigma-1 receptor was enriched with molecular dynamic simulations. These simulations revealed the crucial amino acid residues that interacted with the most promising compound, providing a dynamic understanding of the binding interactions that complement the static picture from molecular docking. nih.govrsc.org

The conformational preferences of fluorinated piperidines are influenced by a variety of factors, including electrostatic interactions and hyperconjugation. d-nb.infonih.gov MD simulations can explore these conformational landscapes in detail, showing how the ligand and receptor adapt to each other upon binding. mdpi.com The flexibility of the this compound molecule, particularly the piperidine ring and the rotatable bond connecting the benzyl group, can be effectively studied using MD to understand how its conformation influences binding affinity and selectivity.

The solvent plays a critical role in molecular recognition, and its effects on binding affinity can be investigated using MD simulations with explicit solvent models. nih.gov The presence of water molecules at the binding interface can either mediate interactions or be displaced upon ligand binding, both of which have energetic consequences.

Studies on fluorinated piperidines have highlighted that solvation and solvent polarity play a major role in their conformational behavior. d-nb.infonih.gov MD simulations can quantify the energetic contributions of solvation to the binding free energy. nih.gov For example, simulations of beta-cyclodextrin (B164692) derivatives in different solvents (polar and non-polar) have shown that polar solvents like water can lead to significant structural changes due to competition for hydrogen bonding. rsc.org This underscores the importance of considering solvent effects when assessing the binding affinity of compounds like this compound, where the fluorine atom can influence interactions with water.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide a high level of theoretical accuracy for studying the electronic properties of molecules. These methods are invaluable for understanding molecular structure, reactivity, and spectroscopic properties.

QM calculations are based on solving the Schrödinger equation and can be used to predict molecular properties without prior experimental data. researchgate.net DFT methods, in particular, have become a popular tool in computational chemistry for their balance of accuracy and computational cost. bookpi.org

Studies on fluorinated piperidines have utilized DFT calculations (at the M06-2X/def2-QZVPP level of theory) to rationalize their conformational behavior. d-nb.infonih.govresearchgate.net These calculations were performed in both the gas phase and in solution using a polarizable continuum model (PCM) to account for solvent effects. nih.gov The computed free enthalpy differences between conformers were found to be in good agreement with experimental observations from NMR spectroscopy. d-nb.infonih.gov

For fluorinated compounds, QM calculations can elucidate the influence of the fluorine atom on the molecule's electronic structure, such as its effect on charge distribution and electrostatic potential. physchemaspects.ru This information is crucial for understanding how this compound interacts with its biological targets at a fundamental electronic level.

The table below presents calculated free enthalpy differences for conformers of 3-fluoropiperidine (B1141850) derivatives from a DFT study, illustrating the type of data obtained from QM calculations.

Table of Calculated Free Enthalpy Differences (ΔG in kcal/mol) for 3-Fluoropiperidine Derivatives

| Compound Analogue | Conformer Transition | Gas Phase | Chloroform | Water |

| TFA-analogue (1A) | a → e | -0.1 | 1.4 | - |

| HCl-analogue (1B) | a → e | 1.5 | - | 1.1 |

| NH-analogue (1C) | a → e | 1.2 | - | 1.1 |

| Data adapted from a study on the conformational behavior of fluorinated piperidines. d-nb.infonih.gov A positive ΔG value indicates a preference for the axial conformer. |

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For piperidine and its derivatives, the chair conformation is generally the most stable arrangement. wikipedia.org Computational methods like Density Functional Theory (DFT) are commonly employed for geometry optimization. For instance, studies on similar piperidine derivatives have utilized the B3LYP functional with basis sets like 6-311G(d,p) or 6-31+G(d,p) to achieve accurate optimized geometries. researchgate.netnih.govresearchgate.net

The electronic structure of this compound is characterized by the saturated piperidine ring, which acts as an electron-donating group, and the 2-fluorobenzyl group, which has electron-withdrawing characteristics due to the fluorine atom. The piperidine ring prefers a chair conformation to minimize steric strain. wikipedia.org The nitrogen atom in the piperidine ring is sp3 hybridized, and its lone pair of electrons plays a crucial role in the molecule's basicity and reactivity. The introduction of the 2-fluorobenzyl group at the nitrogen atom influences the electronic distribution and the conformational preference of the molecule. Detailed analysis of variable temperature NMR data on a related N-benzyl piperidine derivative helped in understanding its molecular dynamics and the origin of different resonance peaks. optica.org

Table 1: Typical Optimized Geometrical Parameters for a Substituted Piperidine Ring (Illustrative Example) (Note: This data is representative of substituted piperidine rings and not specific to this compound)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (in ring) | 1.516 - 1.555 | - |

| C-H (in ring) | 1.094 - 1.112 | - |

| C-N (in ring) | ~1.47 | - |

| C-C-C (in ring) | - | 109.99 - 113.60 |

| C-N-C (in ring) | - | ~112 |

| C-C-H (in ring) | - | 103.57 - 111.12 |

Source: Based on data for substituted piperidines. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. wikipedia.orgnih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring, particularly the nitrogen atom. The LUMO is likely to be concentrated on the electron-deficient 2-fluorobenzyl ring. The presence of the electron-withdrawing fluorine atom would lower the energy of the LUMO. Theoretical studies on other piperidine derivatives have used DFT methods to calculate these orbital energies and analyze their implications for reactivity. researchgate.netresearchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Substituted Piperidine Derivative (Illustrative Example) (Note: The following data is for (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate and is provided as an example of HOMO-LUMO analysis.)

| Parameter | Energy (eV) |

| E(HOMO) | -5.99 |

| E(LUMO) | -1.53 |

| Energy Gap (ΔE) | 4.46 |

Source: Data from a study on a different heterocyclic compound. nih.gov

Molecular Electrostatic Surface Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.orgproteopedia.org The MESP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. youtube.com

For this compound, the MESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the piperidine ring due to its lone pair of electrons, and also around the fluorine atom on the benzyl ring due to its high electronegativity. These regions would be the most likely sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the piperidine and benzyl groups would exhibit positive potential (blue). MESP analysis has been used to distinguish between active and inactive compounds in a series of phenylsuccinimides by identifying key differences in their potential distributions. researchgate.net

Non-Linear Optical (NLO) Properties Assessment

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have potential applications in technologies like optical data processing and telecommunications. nih.gov Organic molecules with conjugated π-electron systems, often with electron-donating and electron-accepting groups, can exhibit significant NLO properties. researchgate.net These properties are quantified by parameters such as polarizability (α) and the first hyperpolarizability (β).

Table 3: Calculated First Hyperpolarizability of a Pyrimidine (B1678525) Derivative (Illustrative Example) (Note: The following data is for N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) and is for illustrative purposes.)

| Property | Value (a.u.) |

| Dipole moment (μ) | 5.95 D (isolated molecule) |

| First hyperpolarizability (β) | Significant enhancement in crystalline environment |

| Third-order nonlinear susceptibility (χ³) | Superior to known chalcone (B49325) derivatives |

Source: Data from a study on a pyrimidine derivative. nih.gov

Cheminformatics and Predictive Modeling

Cheminformatics and predictive modeling are powerful computational tools used in drug discovery and development to analyze large datasets of chemical compounds and predict their biological activities and properties.

In Silico Prediction of Biological Targets

In silico target prediction methods use the chemical structure of a compound to predict its potential biological targets, such as proteins and enzymes. clinmedkaz.org Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.org These tools compare the structure of a query molecule to databases of known bioactive compounds and predict targets based on structural similarity. For piperidine derivatives, these methods have been used to predict a wide range of potential biological activities, including effects on the central nervous system, and interactions with various receptors and enzymes. clinmedkaz.org The predictions can guide further experimental studies to confirm the compound's pharmacological profile. clinmedkaz.org For instance, studies on new piperidine derivatives suggested potential applications in treating cancer and central nervous system diseases. clinmedkaz.org

Virtual Screening for Analogues and Derivatives

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. sciengpub.ir This approach can be either structure-based, which relies on the 3D structure of the target protein, or ligand-based, which uses the structures of known active compounds to find similar molecules. Virtual screening of piperidine-based compound libraries has been employed to identify potential inhibitors for various targets, including those relevant to COVID-19. sciengpub.irresearchgate.net This methodology allows for the rapid and cost-effective identification of promising lead compounds for further development. sciengpub.ir For this compound, a virtual screening campaign could be designed to find analogues with improved affinity for a specific target or with more favorable pharmacokinetic properties. This would involve creating a virtual library of related structures and using docking simulations or pharmacophore models to rank them based on their predicted binding scores. nih.govnih.gov

Homology Modeling for Unresolved Protein Structures

In computational and theoretical chemistry, understanding the three-dimensional structure of a protein is paramount for elucidating its function and its interactions with ligands such as this compound. While experimental techniques like X-ray crystallography and NMR spectroscopy are the gold standard for protein structure determination, not all proteins are amenable to these methods. For such proteins, where an experimental structure is unavailable, homology modeling, also known as comparative modeling, serves as a powerful computational tool to predict their structure. youtube.com This approach is predicated on the principle that proteins with similar amino acid sequences will adopt similar three-dimensional structures. youtube.com

The process of homology modeling involves identifying a protein of known structure (the "template") that has a high sequence similarity to the protein of unknown structure (the "target"). youtube.com The target's amino acid sequence is then aligned with the template's sequence, and a three-dimensional model of the target is constructed based on the template's structural framework. youtube.com This method is particularly valuable in drug discovery and molecular pharmacology for predicting how a compound might bind to its protein target, even when the target's structure has not been experimentally resolved.

For instance, before the crystal structure of the human sigma-1 receptor was determined, homology models were constructed to gain insights into its ligand-binding mechanisms. nih.govnih.gov Researchers utilized the known crystal structure of related proteins as templates to build a three-dimensional representation of the sigma-1 receptor. nih.gov These models were instrumental in rationalizing the structure-activity relationships of various ligands and in designing new compounds with potential affinity for the receptor. nih.govnih.gov The models also helped in identifying key amino acid residues within the binding site that are crucial for ligand recognition and interaction. nih.gov

Similarly, the dopamine D2 receptor, a key target for many neuropsychiatric drugs, was the subject of numerous homology modeling studies prior to the publication of its crystal structure. nih.govjapsonline.complos.orgplos.orgnih.gov Given the high sequence homology among G-protein coupled receptors (GPCRs), the crystal structures of other GPCRs, such as the β2-adrenergic receptor, were often used as templates. nih.gov These homology models of the D2 receptor provided a structural basis for understanding the binding of various agonists and antagonists and for the design of novel dopaminergic ligands. nih.govnih.gov Subsequent refinement of these models using techniques like molecular dynamics simulations further improved their accuracy and predictive power. nih.govplos.orgplos.orgnih.gov

The general workflow for such homology modeling studies is summarized in the table below:

| Step | Description |

| 1. Template Selection | A search is conducted against protein structure databases (e.g., Protein Data Bank) to find experimentally determined structures that have a high amino acid sequence identity to the target protein. |

| 2. Sequence Alignment | The amino acid sequence of the target protein is aligned with the sequence of the selected template(s). This alignment is critical for the accuracy of the final model. |

| 3. Model Building | A three-dimensional model of the target protein is generated by copying the coordinates of the aligned residues from the template structure. Loops and regions with poor alignment are often modeled using specialized algorithms. |

| 4. Model Refinement | The initial model is subjected to energy minimization and molecular dynamics simulations to relieve any steric clashes and to achieve a more stable and realistic conformation. |

| 5. Model Validation | The quality of the final model is assessed using various computational tools that check its stereochemical properties, bond lengths, and angles. This step is crucial to ensure the reliability of the model for further studies like molecular docking. |

Although the crystal structures for both the sigma-1 and dopamine D2 receptors have since been resolved, the foundational knowledge gained from these earlier homology models was invaluable. japsonline.commdpi.comcbs.dk They provided the initial structural hypotheses that guided experimental research and demonstrated the power of computational methods to bridge the gap when experimental data is lacking. For compounds like this compound, these validated homology modeling approaches for its potential targets offer a viable pathway for predicting and analyzing its binding modes in the absence of a co-crystal structure.

Future Perspectives in 1 2 Fluorobenzyl Piperidine Research

Exploration of Novel Biological Targets

The piperidine (B6355638) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets. clinmedkaz.orgarizona.edu For 1-(2-fluorobenzyl)piperidine and its derivatives, the focus has largely been on central nervous system (CNS) targets, but the future lies in broadening this scope.

Researchers are increasingly looking beyond traditional targets. While many piperidine-based compounds are known to interact with dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) transporters, future studies could explore their effects on other receptors and enzymes implicated in neurological and psychiatric disorders. google.comnih.gov For instance, novel piperidine derivatives have shown potential as dual inhibitors of acetylcholinesterase (AChE) and Aβ aggregation, relevant for Alzheimer's disease. nih.gov There is also growing interest in their potential as treatments for diabetes and other metabolic diseases, with studies showing that fluorine-substituted piperidines can inhibit α-glucosidase and cholinesterases. nih.gov

Computational methods, such as in silico screening and molecular docking, are becoming instrumental in identifying new potential protein targets. clinmedkaz.org These approaches allow for the rapid prediction of interactions with a wide range of enzymes, receptors, ion channels, and transport systems, guiding preclinical studies toward the most promising avenues. clinmedkaz.org For example, piperidine derivatives are being investigated as multi-kinase inhibitors, targeting enzymes like VEGFR, ERK, and Abl, which are involved in cancer progression. google.com The farnesoid X receptor (FXR), a target for metabolic dysfunction-associated steatohepatitis (MASH), is another area where novel piperidine agonists are being developed. nih.gov

Development of Advanced Synthetic Routes

The synthesis of substituted piperidines is a well-established field, yet there is a continuous drive for more efficient, stereoselective, and scalable methods. nih.gov The classical approach for synthesizing this compound involves the alkylation of piperidine with 2-fluorobenzyl bromide. However, modern organic synthesis offers a toolkit of advanced catalytic methods that could significantly improve this process.

Recent advancements include:

Catalytic Hydrogenation: Palladium-catalyzed hydrogenation of fluoropyridines has emerged as a robust method for producing fluorinated piperidines. mdpi.comacs.org This approach is often cis-selective and can tolerate a variety of functional groups, making it a versatile tool for creating libraries of analogs. acs.org Rhodium catalysts have also been employed for the dearomatization-hydrogenation of fluoropyridines, yielding all-cis-(multi)fluorinated piperidines. nih.gov

Metal-Catalyzed Cyclizations: Gold-catalyzed annulation procedures can directly assemble highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Palladium-catalyzed reactions are also used for the modular synthesis of substituted piperazines and related nitrogen heterocycles, which could be adapted for piperidine synthesis. acs.org

One-Pot Reactions: Microwave-assisted one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines offers a rapid and efficient alternative to traditional methods. organic-chemistry.org

Asymmetric Synthesis: For developing chiral drugs, enantioselective synthesis is crucial. Rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids and pyridine (B92270) derivatives provide access to enantioenriched 3-substituted piperidines, which are valuable precursors for clinically used drugs. acs.org

These advanced synthetic strategies will not only facilitate the production of this compound but also enable the creation of a diverse range of analogs with varied substitution patterns for structure-activity relationship (SAR) studies.

Integration of Multi-Omics Data in Pharmacological Studies

By combining these datasets, researchers can:

Identify Novel Drug Targets: Multi-omics can reveal previously unknown molecular changes that a compound induces, thereby identifying new potential therapeutic targets. nih.govnih.gov

Elucidate Mechanisms of Action: Understanding how a compound alters gene expression (transcriptomics), protein levels (proteomics), and metabolic pathways (metabolomics) provides a comprehensive picture of its mechanism of action. spandidos-publications.com This is a significant step up from studying its effect on a single, isolated target.

Discover Biomarkers: Integrated omics can help in the discovery of biomarkers that predict a patient's response to a drug, paving the way for personalized medicine. frontlinegenomics.com

Predict Off-Target Effects: A system-wide analysis can help in identifying potential off-target interactions, which is crucial for assessing the safety profile of a new drug.

For a compound like this compound, which likely has effects on the CNS, a multi-omics approach could uncover the intricate network of interactions it modulates within the brain, leading to a more informed drug development process. biorxiv.org

Application in Chemical Biology as Research Probes